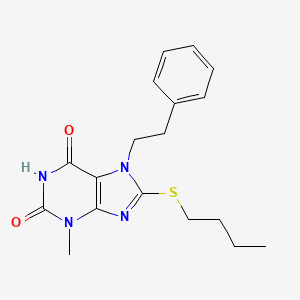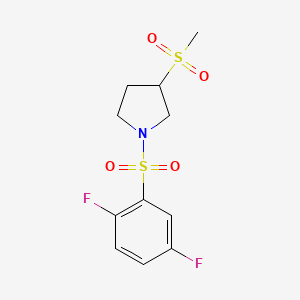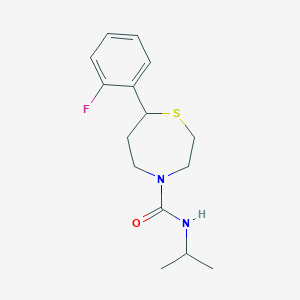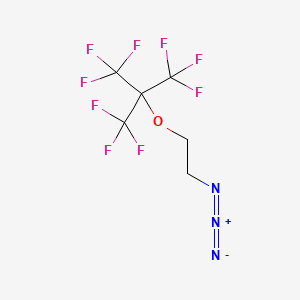
8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione, a multi-step reaction process is typically employed:
Initial Formation of the Purine Ring: : Starting with the appropriate substituted aniline, the purine ring is constructed through a series of reactions including nitration, reduction, and cyclization.
Substitution Reaction: : The resulting intermediate undergoes a substitution reaction with butylsulfanyl chloride to introduce the butylsulfanyl group.
Final Alkylation: : The compound is alkylated with 2-phenylethyl bromide under basic conditions to attach the phenylethyl group.
Industrial Production Methods: Industrial production often involves the use of microwave-assisted synthesis to speed up the reaction times and improve yields. Solvent-free conditions or environmentally friendly solvents are preferred to make the process greener.
Chemical Reactions Analysis
Types of Reactions
8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:
Oxidation: : The butylsulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction: : Selective reduction reactions can target the nitro or imino groups if present.
Substitution: : The methyl and phenylethyl groups can be substituted under specific conditions to form derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: : Electrophilic reagents like alkyl halides in the presence of strong bases.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and alcohols depending on the reduction site.
Substitution: : New purine derivatives with varied functional groups.
Scientific Research Applications
In Chemistry
Catalysis: : As a ligand in transition metal catalysis, it helps in various organic transformations.
Molecular Probes: : Used to study purine metabolism and binding interactions in biological systems.
In Biology
DNA/RNA Interaction Studies: : Its structural similarity to nucleotides makes it useful in studying nucleotide-protein interactions.
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes like xanthine oxidase, which is involved in purine metabolism.
In Medicine
Anticancer Research: : Investigated for its potential to inhibit cancer cell growth.
Neurological Studies: : Explored for its effects on neurotransmitter modulation and potential treatment for neurological disorders.
In Industry
Pharmaceutical Development: : A precursor for various drugs targeting purine metabolic pathways.
Agricultural Chemicals: : Used in the development of certain pesticides and fungicides.
Mechanism of Action
The mechanism by which 8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione exerts its effects largely revolves around its interaction with enzymes and receptors in purine metabolic pathways. The butylsulfanyl and phenylethyl groups contribute to its binding affinity, while the purine core mimics natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
8-(butylsulfanyl)-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its dual functional groups (butylsulfanyl and phenylethyl) which impart specific chemical properties:
Similar Compounds
Caffeine: : A naturally occurring purine with stimulant properties.
Theobromine: : Another purine alkaloid, primarily found in cocoa beans.
Allopurinol: : Used to treat gout by inhibiting xanthine oxidase.
Uniqueness
The combination of sulfur and aromatic groups provides distinctive reactivity and binding characteristics.
It has a broader range of applications due to its versatile functional groups.
This compound is a fascinating subject for further research due to its diverse applications and unique chemical properties.
Properties
IUPAC Name |
8-butylsulfanyl-3-methyl-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-3-4-12-25-18-19-15-14(16(23)20-17(24)21(15)2)22(18)11-10-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCWZDELXMWRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CCC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2803555.png)
![3-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2803556.png)
![N-[cyano(2-methoxyphenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)benzamide](/img/structure/B2803559.png)

![N-[6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2803561.png)


![3-[1-(1-phenylcyclopropanecarbonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2803565.png)
![(Z)-methyl 2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2803567.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2803573.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/new.no-structure.jpg)
![(3aR*,6aS*)-tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2803575.png)
